molecular formula C25H25NO3 B13817138 Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester CAS No. 129430-94-0

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester

Cat. No.: B13817138
CAS No.: 129430-94-0
M. Wt: 387.5 g/mol
InChI Key: HZCWALJOVVPETG-PKTZIBPZSA-N
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Description

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester (CAS 129430-93-9) is a modified proline derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₂₅H₂₅NO₃, with a molecular weight of 387.47 g/mol . The compound features a trans-4-hydroxy group on the proline ring, a methyl ester at the carboxylate position, and a triphenylmethyl (trityl) group protecting the nitrogen atom.

Properties

CAS No.

129430-94-0

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate

InChI

InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1

InChI Key

HZCWALJOVVPETG-PKTZIBPZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Strategy

The synthesis generally proceeds through the following key steps:

Detailed Reaction Conditions and Procedures

While specific literature on the exact preparation of this compound is limited, closely related synthetic procedures for protected hydroxyproline methyl esters provide a framework:

Step Reagents & Conditions Description Outcome
1. N-Protection Trans-4-hydroxy-L-proline, triphenylmethyl chloride, base (e.g., triethylamine), DCM solvent, 0–25 °C The amine is selectively protected by the trityl group via nucleophilic substitution. Controlled temperature prevents side reactions. N-triphenylmethyl-trans-4-hydroxy-L-proline
2. Methyl Esterification N-protected hydroxyproline, methanol, DCC or acid catalyst, THF or DCM solvent, 20–30 °C, 1–2 hours Conversion of carboxyl group to methyl ester using coupling reagent or acid catalysis. Reaction monitored by TLC. This compound
3. Purification Filtration, concentration under reduced pressure, recrystallization from PE/DCM mixture, drying under vacuum or infrared lamp Removal of impurities and isolation of pure product. Cooling induces crystallization. Pure white solid of target compound

This procedure is analogous to the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, where amino protection is followed by esterification and purification, as described in patent CN112194606A. The key difference is the use of triphenylmethyl chloride instead of BOC anhydride for amine protection.

Analytical Data and Characterization

The final product is typically characterized by:

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material Trans-4-hydroxy-L-proline Commercially available
N-protection reagent Triphenylmethyl chloride Stoichiometric or slight excess
Base for N-protection Triethylamine or similar To neutralize HCl generated
Solvent for N-protection Dichloromethane (DCM) Anhydrous, inert atmosphere preferred
Temperature (N-protection) 0–25 °C To control reaction rate and selectivity
Esterification reagent Methanol + DCC or acid catalyst For methyl ester formation
Solvent for esterification THF or DCM Anhydrous conditions
Temperature (esterification) 20–30 °C Mild conditions to prevent side reactions
Reaction time 1–2 hours per step Monitored by TLC
Purification Filtration, recrystallization Use PE/DCM mixed solvents
Final product White solid Stable under dry, airtight storage

Research Findings and Notes

  • The triphenylmethyl (trityl) group is favored for its steric bulk, which protects the amine functionality effectively during peptide coupling reactions.
  • Controlled temperature and reaction monitoring by thin-layer chromatography (TLC) ensure high yield and purity.
  • The methyl esterification step is critical for solubility and reactivity in peptide synthesis.
  • The synthetic route is adaptable for scale-up with careful control of stoichiometry and purification steps.
  • No direct synthesis protocols for this compound were found in the public domain patents or literature, but the methodology is inferred from closely related hydroxyproline derivatives and standard amino acid protection chemistry.

Chemical Reactions Analysis

Types of Reactions

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

Synthesis of Biodegradable Polymers

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester serves as a versatile monomer for synthesizing biodegradable polymers. It can be polymerized through various methods, including melt polycondensation and ring-opening polymerization. The resulting polymers exhibit favorable mechanical properties and biodegradability, making them suitable for applications in sustainable materials.

  • Case Study : A study demonstrated the synthesis of poly(4-hydroxy-L-proline) using trans-4-hydroxy-L-proline methyl ester as a starting material. The resultant polymer showed enhanced cell translocation properties due to its amphiphilic nature, which is crucial for biomedical applications .

Table 1: Properties of Polymers Derived from this compound

Polymer TypeSynthesis MethodMechanical PropertiesBiodegradability
Poly(4-hydroxy-L-proline)Melt PolycondensationHigh tensile strengthYes
PolyamideCondensation PolymerizationModerate flexibilityYes

Drug Design and Development

This compound has been explored in drug design due to its structural similarity to amino acids, allowing it to act as a scaffold for developing bioactive compounds.

  • Case Study : Research on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline highlighted its potential as a neuroprotective agent during epileptic seizures. In vitro studies showed that this compound improved cell viability and reduced oxidative stress in astrocytes exposed to cytotoxic conditions .

Biomaterials

Use in Bone Cement

The compound has been utilized as a porogen filler in acrylic bone cement formulations. Its hydrophilic nature aids in creating porosity within the cement matrix, facilitating bone ingrowth and improving mechanical fixation.

  • Case Study : A study reported that incorporating trans-4-hydroxy-L-proline methyl ester into acrylic bone cement resulted in significant improvements in porosity and mechanical interlock with living bone tissue, enhancing the overall performance of the cement in orthopedic applications .

Chemical Synthesis

This compound is also employed as a reagent in organic synthesis, particularly for creating complex molecules through stereocontrolled reactions.

  • Case Study : Research involving the synthesis of (−)-Kainic acid from trans-4-hydroxy-L-proline demonstrated the compound's utility in producing bioactive natural products with high yields and selectivity .

Mechanism of Action

The mechanism of action of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their activity and stability. The compound’s hydroxyl group can participate in hydrogen bonding, while the trityl group provides steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Properties:

  • Density : 1.211 g/cm³
  • Boiling Point : 503.6°C at 760 mmHg
  • Flash Point : 258.3°C .

This compound is classified under the lipid family and is utilized in professional manufacturing and research laboratories for applications such as peptide synthesis and chiral intermediate preparation . Its synthesis involves the esterification of trans-4-hydroxy-L-proline followed by trityl protection. For example, trans-4-hydroxy-L-proline methyl ester hydrochloride is synthesized via refluxing trans-4-hydroxy-L-proline with methanol and acetyl chloride, followed by ion exchange resin treatment to yield the free base .

Comparison with Similar Compounds

Below is a detailed comparison of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester with structurally related proline derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound (129430-93-9) C₂₅H₂₅NO₃ 387.47 - Trityl (N-protection)
- Methyl ester
- Trans-4-hydroxy group
Peptide synthesis, chiral intermediates, lipid research.
N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester (64187-48-0) C₁₄H₁₇NO₅ 279.29 - Benzyloxycarbonyl (Z, N-protection)
- Methyl ester
- Trans-4-hydroxy group
Peptide coupling, intermediates for antibiotics or protease inhibitors.
trans-N-Boc-4-cyano-L-proline methyl ester (194163-91-2) C₁₂H₁₈N₂O₄ 254.29 - Boc (N-protection)
- Methyl ester
- 4-Cyano group
Synthesis of constrained peptides, nitrile-to-amide transformations.
N-Boc-trans-4-tosyloxy-L-proline methyl ester (N/A) C₁₉H₂₇NO₇S 413.49 - Boc (N-protection)
- Methyl ester
- 4-Tosyloxy group
Nucleophilic substitution reactions (e.g., SN2 displacement to introduce amines/thiols).
N-Boc-trans-4-amino-L-proline methyl ester (121148-00-3) C₁₂H₂₂N₂O₄ 258.32 - Boc (N-protection)
- Methyl ester
- 4-Amino group
Functionalization via amide bond formation, precursor for bioactive molecules.
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (1499-56-5) C₆H₁₁NO₃ 145.16 - Methyl ester
- Trans-4-hydroxy group (no N-protection)
Simplified model for studying proline conformation, unhindered reactivity at nitrogen.

Key Differences and Implications:

N-Protection Groups: The trityl group in the primary compound provides steric bulk, enhancing selectivity in peptide synthesis but complicating deprotection . Benzyloxycarbonyl (Z) and Boc groups offer milder deprotection conditions (e.g., hydrogenolysis for Z, acid for Boc) compared to trityl .

4-Position Functionalization: The 4-cyano group (CAS 194163-91-2) introduces electron-withdrawing effects, stabilizing intermediates in cyclization reactions . 4-Tosyloxy (CAS N/A) serves as a leaving group, enabling substitution reactions to install diverse functionalities . 4-Amino (CAS 121148-00-3) allows direct amide or urea formation, useful in drug discovery .

Applications :

  • Compounds without N-protection (e.g., CAS 1499-56-5) are used in conformational studies due to unhindered nitrogen reactivity .
  • The trityl-protected compound (CAS 129430-93-9) is preferred in lipid research and multistep syntheses requiring orthogonal protection .

Biological Activity

Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester (often referred to as trans-4-Hyp), a derivative of proline, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on recent research findings.

Synthesis and Characterization

Trans-4-hydroxy-L-proline methyl ester can be synthesized through various methods, including the reaction of trans-4-hydroxy-L-proline with methanol in the presence of acetyl chloride. The synthesis process typically involves:

  • Preparation of Hydrochloride Salt : Trans-4-hydroxy-L-proline is reacted with methanol and acetyl chloride to form its hydrochloride salt.
  • Purification : The product is purified using flash column chromatography, yielding a white crystalline solid with a melting point of approximately 164.5°C .
  • Conversion to Methyl Ester : The hydrochloride salt is treated with an ion exchange resin to release the methyl ester form .

Trans-4-hydroxy-L-proline and its derivatives have been shown to interact with various biological pathways:

  • Amino Acid Transporters : Research indicates that trans-4-hydroxy-L-proline derivatives can modulate the activity of sodium-dependent amino acid transporters SLC1A4 and SLC1A5, which are crucial for amino acid homeostasis in physiological processes . These interactions suggest potential applications in treating conditions related to amino acid transport dysregulation.
  • Neuroprotective Effects : A study on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) demonstrated significant neuroprotective effects on astrocytes subjected to cytotoxic stress from pilocarpine. NMP treatment improved cell viability and reduced reactive oxygen species (ROS) accumulation, indicating its potential as a therapeutic agent for neurodegenerative diseases .

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against various cell types:

  • Cytotoxicity Studies : The cytotoxic effects were assessed using the MTT assay, revealing that concentrations of NMP greater than 25 µg/mL significantly protected astrocytes from pilocarpine-induced damage. This protective effect was associated with reduced mitochondrial depolarization and oxidative stress .

Case Studies and Research Findings

  • Enhancement of Production : A study focused on enhancing the production of trans-4-hydroxy-L-proline through metabolic engineering in Escherichia coli. This approach resulted in a significant yield increase, showcasing the compound's potential for large-scale applications in pharmaceuticals .
  • Polyamide Applications : Trans-4-hydroxy-L-proline has been incorporated into polyamide formulations used in acrylic bone cement. In vitro studies indicated that this incorporation improved the mechanical fixation between the cement and living bone by enhancing porosity, thereby supporting bone ingrowth .

Summary Table of Biological Activities

Biological Activity Effect/Outcome Reference
Modulation of Amino Acid TransportersEnhances transport activity of SLC1A4 and SLC1A5
NeuroprotectionReduces ROS accumulation; improves cell viability
Bone Cement ApplicationImproves mechanical fixation and supports bone ingrowth
Enhanced ProductionIncreased yield via metabolic engineering

Q & A

Q. What are the key steps in synthesizing Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester, and how can reaction conditions be optimized for higher yield?

The synthesis involves protecting the amine group of trans-4-hydroxy-L-proline with a triphenylmethyl (trityl) group, followed by esterification. A methodology adapted from related proline derivatives (e.g., trans-4-hydroxy-L-proline methyl ester hydrochloride) includes refluxing in anhydrous methanol with acetyl chloride under argon for 48 hours to form the methyl ester, followed by ion exchange resin purification to isolate the free base . Optimization can employ experimental design methods like the Taguchi approach, which evaluates parameters such as reaction time, temperature, and catalyst concentration via orthogonal arrays and signal-to-noise (S/N) ratios to maximize yield .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Critical techniques include:

  • Chromatography : Flash column chromatography (silica gel, methanol:ethyl acetate eluent) to assess purity (Rf = 0.28) .
  • Spectroscopy : NMR for structural confirmation (e.g., distinguishing trans/cis isomers), IR for functional group analysis, and mass spectrometry for molecular weight verification .
  • Physical Properties : Melting point determination (e.g., 164.5°C for intermediates) and optical rotation measurements to confirm stereochemical integrity .

Q. What are the stability considerations for storing this compound?

The compound should be stored in a cool, dark environment away from oxidizers. Stability tests under inert atmospheres (e.g., argon) are recommended to prevent degradation. Decomposition under heat may release toxic gases, necessitating controlled storage conditions .

Advanced Research Questions

Q. How can researchers address challenges related to the stereochemical integrity of this compound during synthesis?

Maintaining the trans configuration requires strict control of reaction conditions. For example, using anhydrous solvents and inert atmospheres (argon) minimizes racemization . Chiral HPLC or capillary electrophoresis can monitor stereochemical purity, while X-ray crystallography or NOESY NMR provides definitive structural confirmation . Additionally, steric effects from the trityl group may inherently reduce epimerization risks during synthesis .

Q. What experimental design methodologies are recommended for optimizing the synthesis parameters of this compound?

The Taguchi method is highly effective. By constructing an L9 orthogonal array, researchers can test variables like catalyst concentration, reaction temperature, and solvent ratios. Analysis of variance (ANOVA) identifies dominant factors (e.g., catalyst concentration contributed 77.6% to rapeseed methyl ester yield in a comparable study) . S/N ratio calculations ("larger-the-better") prioritize conditions that maximize yield and reproducibility.

Q. How does the introduction of the triphenylmethyl (trityl) group influence the solubility and reactivity of this compound in peptide synthesis?

The trityl group enhances solubility in non-polar solvents (e.g., dichloromethane) due to its hydrophobic aromatic rings, facilitating reactions in mixed-solvent systems. However, its bulkiness may sterically hinder coupling reactions, requiring optimized activation methods (e.g., HOBt/DIC). The group also acts as a temporary protecting agent for the proline amine, enabling selective deprotection under mild acidic conditions .

Q. What are the critical considerations for ensuring the reproducibility of this compound synthesis across laboratories?

Reproducibility hinges on:

  • Standardized Protocols : Detailed reaction steps (e.g., 48-hour reflux, argon atmosphere) and purification methods (ion exchange resin) .
  • Characterization Consistency : Reporting Rf values, melting points, and spectroscopic data (e.g., δ 3.65 ppm for methyl ester protons in ¹H NMR) .
  • Batch Analysis : Using HPLC or GC to verify lot-to-lot consistency and detect impurities below 0.1% .

Methodological Guidance

  • Stereochemical Analysis : Compare experimental [α]D values with literature data for trans-4-hydroxyproline derivatives to confirm configuration .
  • Yield Optimization : Use response surface methodology (RSM) to model interactions between parameters like temperature and catalyst loading .
  • Safety Protocols : Handle the compound in ventilated hoods, and avoid skin contact due to potential irritancy (refer to SDS guidelines) .

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